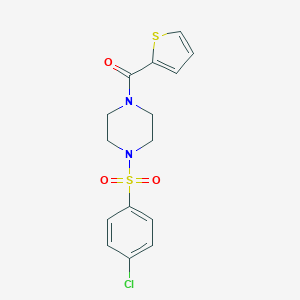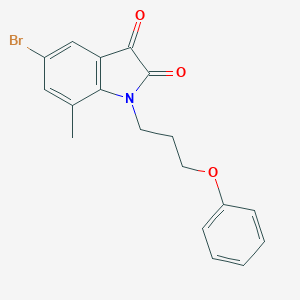![molecular formula C21H23NO5 B367237 1'-[(3,4-Dimethoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 876890-71-0](/img/structure/B367237.png)
1'-[(3,4-Dimethoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to bind with various target molecules due to their structural characteristics . They are often present in biologically active synthetic compounds and natural products .
Mode of Action
It’s worth noting that triazole derivatives, which share structural similarities with this compound, are known to produce a variety of biological effects . Their structural characteristics make it easier for them to bind with target molecules .
Biochemical Pathways
The synthesis of β-heteroarylated carbonyl compounds, a family of compounds to which this compound belongs, can be achieved through various reactions . These include the reaction between ketones, formaldehyde, and N-heterocycles, nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles, or conjugate addition of N-heterocycles to α,β-unsaturated ketones .
Result of Action
Compounds with similar structures have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Action Environment
The synthesis of similar compounds has been achieved using new catalytic protocols for a more sustainable perspective . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
生化学分析
Biochemical Properties
1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances . Additionally, it binds to certain receptor proteins, modulating their signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and alter the enzyme’s catalytic activity.
Cellular Effects
The effects of 1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, the compound can alter gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, 1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one exerts its effects through several mechanisms. It binds to biomolecules such as DNA, RNA, and proteins, influencing their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of 1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies indicate that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites.
Dosage Effects in Animal Models
The effects of 1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining the optimal therapeutic window for the compound’s use.
Metabolic Pathways
1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADPH and FAD is essential for its metabolic transformation and subsequent biological activity.
Transport and Distribution
The transport and distribution of 1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and efflux . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within the body, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation and acetylation, can further regulate the compound’s subcellular localization and activity.
特性
IUPAC Name |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-5-7-17-16(11-14)21(26-9-4-10-27-21)20(23)22(17)13-15-6-8-18(24-2)19(12-15)25-3/h5-8,11-12H,4,9-10,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYVWIICLRQZOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367160.png)
![2-[3-(4-chloro-2-methylphenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367163.png)
![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)
![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367170.png)
![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)

![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)




![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

